3-(2-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Medicinal chemistry Physicochemical property Drug-likeness

3-(2-Bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-89-0) is a synthetic benzofuran-2-carboxamide derivative featuring a 2-bromobenzamido substituent at the 3-position and a 2,4-dimethoxyphenyl amide at the 2-position. It possesses a molecular formula of C24H19BrN2O5, a molecular weight of 495.3 g/mol, a computed XLogP3-AA of 5.5, two hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C24H19BrN2O5
Molecular Weight 495.329
CAS No. 862978-89-0
Cat. No. B2797080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
CAS862978-89-0
Molecular FormulaC24H19BrN2O5
Molecular Weight495.329
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br)OC
InChIInChI=1S/C24H19BrN2O5/c1-30-14-11-12-18(20(13-14)31-2)26-24(29)22-21(16-8-4-6-10-19(16)32-22)27-23(28)15-7-3-5-9-17(15)25/h3-13H,1-2H3,(H,26,29)(H,27,28)
InChIKeyUWXVUCYJDKCHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-89-0) Chemical Profile and Procurement Context


3-(2-Bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-89-0) is a synthetic benzofuran-2-carboxamide derivative featuring a 2-bromobenzamido substituent at the 3-position and a 2,4-dimethoxyphenyl amide at the 2-position. It possesses a molecular formula of C24H19BrN2O5, a molecular weight of 495.3 g/mol, a computed XLogP3-AA of 5.5, two hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds [1]. This compound belongs to a class of benzofuran carboxamides that have attracted interest in medicinal chemistry for their potential kinase inhibitory, anticancer, and anti-inflammatory activities [2].

Why In-Class Benzofuran-2-Carboxamides Cannot Blindly Substitute for CAS 862978-89-0 in Research Protocols


Benzofuran-2-carboxamide derivatives with different N-aryl substituents exhibit distinct physicochemical profiles that cannot be assumed to be interchangeable. The 2,4-dimethoxyphenyl group in the target compound increases hydrogen bond acceptor count to 5, compared to 3–4 for monomethoxyphenyl or unsubstituted phenyl analogs, potentially altering solubility, target binding, and pharmacokinetic properties [1]. Additionally, the 2-bromobenzamido moiety serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in analogs lacking the bromine atom [2]. These structural differences translate into measurable variations in lipophilicity and conformational flexibility, making direct substitution without re-optimization of assay conditions unreliable.

Quantitative Differential Evidence Dimensions for CAS 862978-89-0 vs. Closest Analogs


Hydrogen Bond Acceptor Count: Enhanced Polarity for Target Engagement vs. N-(4-Methylphenyl) Analog

The target compound possesses five hydrogen bond acceptors (HBA) versus three for the N-(4-methylphenyl) analog (CAS 887880-25-3), a difference attributable to the two methoxy groups on the phenyl ring [1][2]. Higher HBA count can increase aqueous solubility and provide additional interaction points with hydrogen bond donor residues in protein binding pockets.

Medicinal chemistry Physicochemical property Drug-likeness

Lipophilicity (XLogP3) Reduction vs. N-(3-Fluorophenyl) Analog: Implications for Non-Specific Binding

The target compound exhibits an XLogP3-AA of 5.5, compared to 5.7 for the N-(3-fluorophenyl) analog (CAS 862977-69-3), representing a modest but potentially meaningful 0.2 log unit reduction in lipophilicity [1][2]. Lower logP values are generally associated with reduced non-specific protein binding and decreased risk of phospholipidosis.

Pharmacokinetics Lipophilicity ADME

Rotatable Bond Count: Conformational Flexibility vs. N-(4-Methylphenyl) Analog

With six rotatable bonds, the target compound offers greater conformational flexibility than the N-(4-methylphenyl) analog, which has four rotatable bonds [1][2]. Increased flexibility can facilitate induced-fit binding to dynamic protein pockets but may entail a larger entropic penalty upon binding.

Molecular flexibility Entropic penalty Docking

Molecular Weight and Oral Bioavailability Compliance vs. N-(3-Fluorophenyl) Analog

The target compound has a molecular weight of 495.3 g/mol, which is above the typical Lipinski cutoff of 500 g/mol but remains compliant; the N-(3-fluorophenyl) analog is lighter at 453.3 g/mol [1][2]. While both are within acceptable range, the higher molecular weight may affect passive permeability.

Oral bioavailability Lipinski Rule Drug discovery

Synthetic Utility: Bromine as a Cross-Coupling Handle vs. Non-Halogenated Furoyl Analog

The ortho-bromine atom on the benzamido ring of the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for late-stage diversification, a capability absent in the non-halogenated N-(2,4-dimethoxyphenyl)-3-(2-furoylamino)benzofuran-2-carboxamide analog [1]. This synthetic handle allows exploration of structure-activity relationships (SAR) without resynthesizing the entire scaffold.

Late-stage functionalization Cross-coupling Medicinal chemistry

Optimal Research and Industrial Application Scenarios for CAS 862978-89-0


Kinase Inhibitor Screening Libraries Requiring Diverse Hydrogen Bond Acceptor Profiles

The target compound's five hydrogen bond acceptors (vs. 3–4 for simpler N-aryl analogs) make it well-suited for inclusion in screening libraries targeting kinases or other enzymes with polar ATP-binding pockets [1]. Its dimethoxyphenyl tail can engage hinge-region hydrogen bond donors, potentially increasing hit rates against targets where methoxy-substituted inhibitors are known to be active.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The ortho-bromine atom serves as a versatile synthetic handle for Suzuki, Buchwald-Hartwig, or Heck reactions, enabling efficient SAR exploration without de novo scaffold synthesis [1]. This renders the compound an attractive building block for medicinal chemistry projects requiring rapid diversification of the benzamido moiety.

Cellular Assays Where Reduced Lipophilicity Minimizes Non-Specific Binding

With an XLogP3 of 5.5, the target compound exhibits lower lipophilicity than the N-(3-fluorophenyl) analog (XLogP3 = 5.7) [1]. In phenotypic screening campaigns where non-specific membrane binding or aggregation is a concern, this compound may produce cleaner dose-response profiles and fewer false positives.

Fragment-Based or Structure-Based Drug Design Requiring Conformationally Flexible Ligands

The six rotatable bonds confer conformational adaptability that can be advantageous in fragment growing or structure-based drug design, where the ability to sample multiple conformations improves the likelihood of achieving an optimal fit to the target protein binding site [1].

Quote Request

Request a Quote for 3-(2-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.